6-methyl-2-(pyridin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide
Overview
Description
6-methyl-2-(pyridin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(pyridin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with the quinoline core.
Attachment of the Naphthalenyl Group: The naphthalenyl group can be attached through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Final Amidation Step: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with an amine derivative of the naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(pyridin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
6-methyl-2-(pyridin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a biological probe.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-2-(pyridin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide: Lacks the naphthalenyl group, which may affect its binding affinity and specificity.
2-(2-pyridinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-quinolinecarboxamide: Lacks the methyl group, which may influence its chemical reactivity and biological activity.
6-methyl-4-quinolinecarboxamide: Lacks both the pyridinyl and naphthalenyl groups, significantly altering its properties and applications.
Uniqueness
The presence of the 6-methyl, 2-pyridinyl, and 1,2,3,4-tetrahydro-1-naphthalenyl groups in 6-methyl-2-(pyridin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide makes it unique in terms of its chemical structure and potential interactions with molecular targets. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
6-methyl-2-pyridin-2-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-12-13-23-20(15-17)21(16-25(28-23)24-10-4-5-14-27-24)26(30)29-22-11-6-8-18-7-2-3-9-19(18)22/h2-5,7,9-10,12-16,22H,6,8,11H2,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYBWXLYTWSRDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CCCC4=CC=CC=C34)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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